Methyl 3-(pyridin-4-ylamino)propanoate hcl
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Overview
Description
Methyl 3-(pyridin-4-ylamino)propanoate hydrochloride is an organic compound that belongs to the class of pyridine derivatives. This compound is characterized by the presence of a pyridine ring attached to an amino group, which is further connected to a propanoate ester. The hydrochloride salt form enhances its solubility in water, making it more suitable for various applications in scientific research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-(pyridin-4-ylamino)propanoate hydrochloride typically involves the reaction of pyridine-4-amine with methyl 3-bromopropanoate. The reaction is carried out in the presence of a base such as potassium carbonate in an organic solvent like dimethylformamide (DMF). The reaction mixture is heated to facilitate the nucleophilic substitution reaction, resulting in the formation of the desired product. The crude product is then purified by recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the production of Methyl 3-(pyridin-4-ylamino)propanoate hydrochloride can be scaled up by optimizing the reaction conditions. Continuous flow reactors may be employed to ensure consistent product quality and yield. The use of automated systems for reagent addition and temperature control can further enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
Methyl 3-(pyridin-4-ylamino)propanoate hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced amine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the ester group can be replaced by other functional groups using appropriate nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium or hydrogen peroxide in the presence of a catalyst.
Reduction: Lithium aluminum hydride in anhydrous ether or sodium borohydride in methanol.
Substitution: Nucleophiles such as amines, thiols, or alcohols in the presence of a base like sodium hydroxide or potassium carbonate.
Major Products Formed
Oxidation: Carboxylic acids or aldehydes.
Reduction: Amines or alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Methyl 3-(pyridin-4-ylamino)propanoate hydrochloride has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules and heterocyclic compounds.
Biology: Employed in the study of enzyme inhibitors and receptor ligands due to its structural similarity to biologically active molecules.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes, such as catalysts and intermediates in organic synthesis.
Mechanism of Action
The mechanism of action of Methyl 3-(pyridin-4-ylamino)propanoate hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of enzymes, inhibiting their activity and affecting various biochemical pathways. In the case of receptor interactions, the compound can act as an agonist or antagonist, modulating the receptor’s function and influencing cellular responses.
Comparison with Similar Compounds
Similar Compounds
Methyl 3-(pyridin-2-ylamino)propanoate: Similar structure but with the amino group attached to the 2-position of the pyridine ring.
Ethyl 3-(pyridin-4-ylamino)propanoate: Similar structure but with an ethyl ester group instead of a methyl ester group.
Methyl 3-(pyridin-3-ylamino)propanoate: Similar structure but with the amino group attached to the 3-position of the pyridine ring.
Uniqueness
Methyl 3-(pyridin-4-ylamino)propanoate hydrochloride is unique due to its specific substitution pattern on the pyridine ring, which can influence its chemical reactivity and biological activity. The presence of the hydrochloride salt form also enhances its solubility and stability, making it more suitable for various applications compared to its analogs.
Properties
IUPAC Name |
methyl 3-(pyridin-4-ylamino)propanoate;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2O2.ClH/c1-13-9(12)4-7-11-8-2-5-10-6-3-8;/h2-3,5-6H,4,7H2,1H3,(H,10,11);1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MCEVBRUSEJMJOA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CCNC1=CC=NC=C1.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13ClN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.66 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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